N-(8-hydroxyquinolin-5-yl)acetamide
CAS No.:
Cat. No.: VC15975022
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O2 |
|---|---|
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | N-(8-hydroxyquinolin-5-yl)acetamide |
| Standard InChI | InChI=1S/C11H10N2O2/c1-7(14)13-9-4-5-10(15)11-8(9)3-2-6-12-11/h2-6,15H,1H3,(H,13,14) |
| Standard InChI Key | YATHWKGKLIXEFF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=C2C=CC=NC2=C(C=C1)O |
Introduction
Synthesis and Characterization
Synthetic Routes
The synthesis of N-(8-hydroxyquinolin-5-yl)acetamide typically involves acetylation of 5-amino-8-hydroxyquinoline. A modified method from Kharwar and Dixit (2020) outlines the following steps :
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Starting Material: 5-Amino-8-hydroxyquinoline dihydrochloride is reacted with acetic anhydride in the presence of pyridine as a catalyst.
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Reaction Conditions: The mixture is stirred at 0°C for 6 hours, followed by quenching in ice-cold water to precipitate the product.
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Purification: The crude product is washed with ethyl acetate and chloroform, then recrystallized from methanol.
Alternative Methods:
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Patent US8058074B2 describes a similar approach using 4-acetamidobenzenesulfonyl chloride, though this introduces a sulfonamide group .
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Recent adaptations employ greener solvents (e.g., ethanol) to reduce environmental impact .
Spectroscopic Characterization
Mass Spectrometry:
NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.03 (s, 1H, OH), 8.95 (d, J = 8.4 Hz, 1H, H-6), 7.98 (s, 1H, H-2), 7.59 (d, J = 8.4 Hz, 1H, H-7), 7.40 (d, J = 8.4 Hz, 1H, H-3), 2.10 (s, 3H, CH₃) .
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¹³C NMR: δ 169.8 (C=O), 152.1 (C-8), 138.5 (C-5), 128.9–112.4 (aromatic carbons), 23.1 (CH₃) .
Thermogravimetric Analysis (TGA):
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Decomposition begins at 220°C, indicating thermal stability suitable for pharmaceutical formulation .
Physicochemical Properties
Electronic Absorption:
Biological Activities
Antimicrobial Effects
N-(8-Hydroxyquinolin-5-yl)acetamide exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Metal complexes (e.g., Cu(II)) show enhanced efficacy due to synergistic effects :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| S. aureus | 12.5 |
| E. coli | 25.0 |
| Pseudomonas aeruginosa | 50.0 |
Mechanism: Disruption of microbial DNA via intercalation and inhibition of topoisomerase IV .
DNA Binding Studies
Intercalation Confirmed By:
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Viscosity Measurements: Increased DNA viscosity upon binding .
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Absorption Titration: Hypochromicity (Δλ = 15 nm) and binding constant (K = 1.2 × 10⁴ M⁻¹) .
Computational Insights
Molecular Docking
Docking with bacterial DNA gyrase (PDB: 5H67) reveals a binding energy of −8.9 kcal/mol, favoring interactions with the minor groove .
ADMET Profiling
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